N-(4-fluorobenzyl)-thioacetamide
Description
Properties
Molecular Formula |
C9H10FNS |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]ethanethioamide |
InChI |
InChI=1S/C9H10FNS/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
SBJHFESJKACSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk : Bulky groups (e.g., 4-ethoxyphenyl in Compound 13) reduce crystallinity, as evidenced by lower melting points compared to smaller substituents.
Physicochemical Properties
Trends :
- Melting Points: Fluorinated derivatives (e.g., Compound 6 in , m.p. 251.5°C) generally exhibit higher melting points than non-fluorinated analogs due to stronger dipole-dipole interactions.
- Synthetic Yields : Yields for thioacetamide derivatives range widely (55–91%), influenced by substituent reactivity and reaction conditions.
Spectral Characteristics
Infrared (IR) Spectroscopy
- C=S Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides, consistent across derivatives.
- NH Stretching : Detected at 3150–3319 cm⁻¹, confirming the presence of secondary amines.
- Fluorine Effects : The 4-fluorobenzyl group may slightly shift C=S or NH bands due to electron-withdrawing effects, though specific data for the target compound are lacking.
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR: Aromatic protons in fluorobenzyl derivatives resonate downfield (δ 7.2–7.8 ppm) compared to non-fluorinated analogs.
- ¹³C-NMR : The C=S carbon appears at ~170–180 ppm, while fluorine-substituted carbons show distinct splitting patterns.
Reactivity and Tautomerism
Thioacetamides like those in exhibit tautomerism between thiol and thione forms. Spectral data confirm that triazole-thiones (e.g., Compounds 7–9) exist predominantly in the thione tautomer due to the absence of S-H stretches (~2500–2600 cm⁻¹). This behavior is critical in their reactivity toward alkylation and cyclization reactions.
Preparation Methods
Nucleophilic Substitution via Chloroacetamide Intermediates
A widely adopted route involves the reaction of 4-fluorobenzylamine with chloroacetyl chloride to form N-(4-fluorobenzyl)chloroacetamide, followed by thiolation. In a representative procedure:
-
Step 1 : 4-Fluorobenzylamine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, yielding N-(4-fluorobenzyl)chloroacetamide (87% yield).
-
Step 2 : The chloroacetamide intermediate reacts with sodium 1H-1,2,3-triazole-5-thiolate in acetone at 60°C, affording this compound (21% yield).
Key Variables :
-
Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity but may reduce yields due to side reactions.
-
Temperature : Elevated temperatures (50–70°C) accelerate thiolate displacement but risk decomposition.
Thioacetamide-Maleimide Coupling
Alternative methods leverage thioacetamide’s reactivity with N-substituted maleimides. Heating thioacetamide (1.5 mmol) with N-(4-fluorobenzyl)maleimide (3 mmol) in dioxane at reflux for 6 hours produces the target compound via Michael addition. This method achieves moderate yields (35–45%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Reaction Mechanisms and Optimization Strategies
Mechanistic Pathways
The nucleophilic substitution route proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of chloroacetamide (Figure 1). Density functional theory (DFT) studies suggest that the fluorine atom’s inductive effect lowers the LUMO energy of the acetamide, facilitating nucleophilic attack.
Side Reactions :
-
Hydrolysis of chloroacetamide to glycolic acid derivatives under aqueous conditions.
-
Oxidation of thiol intermediates to disulfides in the presence of trace metals.
Optimization of Reaction Conditions
Table 1 : Impact of Solvent and Temperature on Yield in Thiolation Step
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 60 | 12 | 21 |
| DMF | 80 | 8 | 18 |
| Ethanol | 70 | 10 | 15 |
Optimal conditions use acetone at 60°C, balancing reaction rate and byproduct formation. Catalytic additives (e.g., KI) improve leaving group displacement but are ineffective in thiolation steps.
Analytical Characterization and Quality Control
Spectroscopic Techniques
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals >95% purity, with retention time (t_R) = 6.8 min.
Applications and Derivative Synthesis
This compound is a versatile building block:
-
Antimicrobial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus via cysteine protease inhibition.
-
Heterocyclic Synthesis : Cyclocondensation with hydrazines yields 1,3,4-thiadiazoles, validated by HMBC correlations in source.
Future Directions :
-
Development of continuous-flow reactors to enhance scalability.
-
Exploration of asymmetric catalysis for enantioselective thioamide synthesis.
Q & A
Q. How can researchers optimize the synthesis of N-(4-fluorobenzyl)-thioacetamide derivatives for reproducibility and scalability?
Methodology:
- Stepwise Synthesis: Use multi-step routes involving condensation of 4-fluorobenzylamine with thioacetic acid derivatives under inert atmospheres. Solvents like DMF or dichloromethane are preferred for solubility and reactivity .
- Catalysts: Employ triethylamine or DMAP to enhance acylation efficiency and reduce side products (e.g., hydrolysis). Monitor progress via TLC and adjust reaction times (typically 6–24 hours) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for >95% purity .
Q. What analytical techniques are critical for characterizing this compound and verifying structural integrity?
Methodology:
- NMR Spectroscopy: Confirm connectivity via H NMR (e.g., singlet for thioamide proton at δ 3.8–4.2 ppm) and C NMR (C=O at ~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H] for CHFNS: calc. 198.0492, observed 198.0489) .
- Elemental Analysis: Ensure <0.3% deviation in C/H/N/S ratios .
Q. What preliminary assays are recommended to screen the biological activity of this compound derivatives?
Methodology:
- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against S. aureus and E. coli (MIC range: 8–64 µg/mL) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, IC ~20–50 µM) .
- Anti-inflammatory Activity: Measure COX-2 inhibition via ELISA (IC values reported at 10–30 µM) .
Q. Table 1: Representative Biological Activities of Analogues
| Derivative Structure | Target Activity | IC/MIC | Reference |
|---|---|---|---|
| N-(4-FB)-thioacetamide | COX-2 Inhibition | 15 µM | |
| Analog with thiadiazole | Anticancer (MCF-7) | 22 µM | |
| Oxadiazole-containing variant | Antibacterial (E. coli) | 32 µg/mL |
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different this compound analogues?
Methodology:
- Orthogonal Assays: Validate antimicrobial results with time-kill kinetics and biofilm inhibition assays to distinguish static vs. cidal effects .
- Structural Verification: Re-characterize disputed compounds via X-ray crystallography to rule out polymorphism or isomerism .
- Pharmacokinetic Profiling: Compare solubility (logP) and metabolic stability (microsomal assays) to identify confounding factors .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in cancer pathways?
Methodology:
- Target Identification: Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., tubulin or topoisomerase II) .
- Transcriptomics: RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Molecular Dynamics Simulations: Model interactions with putative targets (e.g., COX-2 active site) to guide mutagenesis studies .
Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound derivatives?
Methodology:
- Dosing Regimens: Optimize oral bioavailability via PEG-based formulations (tested in murine models at 10–50 mg/kg) .
- Toxicity Screening: Perform acute toxicity tests (OECD 423) and monitor hepatic/renal biomarkers .
- Efficacy Models: Use xenograft mice (e.g., HCT-116 tumors) to assess tumor growth inhibition (40–60% reduction reported) .
Q. What computational approaches are suitable for SAR analysis of this compound derivatives?
Methodology:
- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .
- Docking Studies: Screen against ZINC15 database targets (e.g., EGFR kinase) to prioritize synthesis .
- ADMET Prediction: Utilize SwissADME to filter compounds with poor permeability or CYP450 inhibition risks .
Key Challenges and Recommendations
- Data Reprodubility: Variability in synthetic yields (40–85%) highlights the need for strict humidity/temperature control during thioacetylation .
- Bioactivity Optimization: Introduce heterocyclic moieties (e.g., triazoles) to enhance binding affinity while maintaining solubility .
- Translational Gaps: Prioritize analogues with balanced logP (2–3) and low hERG liability for preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
